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molecular formula C7H4Cl4 B075636 1,3,5-Trichloro-2-(chloromethyl)benzene CAS No. 1344-32-7

1,3,5-Trichloro-2-(chloromethyl)benzene

Cat. No. B075636
M. Wt: 229.9 g/mol
InChI Key: NJQRKFOZZUIMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258169B2

Procedure details

To a stirred solution of 1,3,5-trichloro-2-chloromethyl-benzene (12.85 g, 58.8 mmole) in ethanol (45 ml), NaCN (3.20, 67.0 mmole) solution in water (15 ml) was added at ambient temperature. The reaction mixture was refluxed for 4 hours to complete the reaction. Ethanol was evaporated and the reaction mixture was diluted with water (50 ml). The aqueous layer was extracted with EtOAc (3×100 ml). The combined organic layer was washed with brine (30 ml) and dried over sodium sulfate. Organic layer was concentrated under vacuum to give white solid. Crude product was purified by chromatography on silica-gel column to afford 9.0 g (75.0% of theory) of (2,4,6-trichloro-phenyl)-acetonitrile
Quantity
12.85 g
Type
reactant
Reaction Step One
Name
Quantity
67 mmol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH2:10]Cl.[C-:12]#[N:13].[Na+]>C(O)C.O>[Cl:9][C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[C:3]=1[CH2:10][C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
12.85 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)CCl
Name
Quantity
67 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×100 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give white solid
CUSTOM
Type
CUSTOM
Details
Crude product was purified by chromatography on silica-gel column

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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